molecular formula C10H12ClNO2S B8787407 3-[(4-Chlorophenyl)sulfonyl]pyrrolidine

3-[(4-Chlorophenyl)sulfonyl]pyrrolidine

Número de catálogo: B8787407
Peso molecular: 245.73 g/mol
Clave InChI: IJYPYUPBGKMAPY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[(4-Chlorophenyl)sulfonyl]pyrrolidine (CAS 1354019-46-7) is a pyrrolidine derivative featuring a sulfonyl group linked to a 4-chlorophenyl substituent at the 3-position of the five-membered nitrogen-containing ring. Its molecular formula is C₁₀H₁₃Cl₂NO₂S, with a molar mass of 282.19 g/mol . Its structural analogs often exhibit varied reactivity and biological interactions depending on substituent modifications .

Propiedades

Fórmula molecular

C10H12ClNO2S

Peso molecular

245.73 g/mol

Nombre IUPAC

3-(4-chlorophenyl)sulfonylpyrrolidine

InChI

InChI=1S/C10H12ClNO2S/c11-8-1-3-9(4-2-8)15(13,14)10-5-6-12-7-10/h1-4,10,12H,5-7H2

Clave InChI

IJYPYUPBGKMAPY-UHFFFAOYSA-N

SMILES canónico

C1CNCC1S(=O)(=O)C2=CC=C(C=C2)Cl

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3-[(4-Chlorophenyl)sulfonyl]pyrrolidine, enabling comparative analysis of their properties:

2-(4-Chlorophenyl)-1-((4-nitrophenyl)sulfonyl)pyrrolidine (31e)

  • Structure: Differs by a nitro (–NO₂) group on the phenyl ring instead of chlorine.
  • In one study, this compound underwent BF₃-promoted methylation and oxidation, demonstrating utility in late-stage C–H functionalization .
  • Key Difference : The nitro substituent may reduce metabolic stability compared to chloro groups due to higher susceptibility to enzymatic reduction .

N-(4-Chlorophenyl)pyrrolidine-1-carboxamide

  • Structure : Replaces the sulfonyl group with a carboxamide (–CONH–).
  • Properties : The carboxamide enables hydrogen bonding (N–H···O), as observed in its crystal structure, which differs from the sulfonyl group’s hydrogen-bond acceptor role. This substitution likely increases solubility in polar solvents .

1-[4-(4-Chlorophenyl)-3-phenyl-2-butenyl]pyrrolidine (CAS 91-82-7)

  • Structure : Incorporates a lipophilic butenyl chain with phenyl and 4-chlorophenyl groups.
  • Properties : The extended hydrocarbon chain enhances lipophilicity, likely improving membrane permeability but reducing aqueous solubility. This compound’s biological activity (if any) would depend on hydrophobic interactions .
  • Key Difference: The absence of a sulfonyl group limits polar interactions, shifting its physicochemical profile toward nonpolar environments .

3-[(4-Chlorophenyl)sulfanyl]-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione

  • Structure : Features a sulfanyl (–S–) group instead of sulfonyl and a dichlorophenyl substituent.
  • The additional chlorine atoms may increase halogen bonding but reduce solubility .
  • Key Difference : The lower oxidation state of sulfur diminishes hydrogen-bond acceptor capacity compared to sulfonyl derivatives .

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Name Key Substituent(s) Functional Groups Molecular Weight (g/mol)
3-[(4-Chlorophenyl)sulfonyl]pyrrolidine 4-Cl-C₆H₄–SO₂– Sulfonyl, pyrrolidine 282.19
2-(4-Chlorophenyl)-1-((4-nitrophenyl)sulfonyl)pyrrolidine 4-NO₂-C₆H₄–SO₂– Sulfonyl, nitro, pyrrolidine 353.79 (estimated)
N-(4-Chlorophenyl)pyrrolidine-1-carboxamide 4-Cl-C₆H₄–NH–CO– Carboxamide, pyrrolidine 223.69
1-[4-(4-Chlorophenyl)-3-phenyl-2-butenyl]pyrrolidine 4-Cl-C₆H₄–CH₂–CH=CH– Alkenyl, pyrrolidine 327.00
3-[(4-Chlorophenyl)sulfanyl]-pyrrolidine-2,5-dione 4-Cl-C₆H₄–S– Sulfanyl, diketone, pyrrolidine 387.26 (estimated)

Table 2: Physicochemical and Reactivity Trends

Compound Name Polarity Hydrogen-Bond Capacity Likely Solubility Reactivity Notes
3-[(4-Chlorophenyl)sulfonyl]pyrrolidine High Acceptor (SO₂) Moderate in polar solvents Susceptible to nucleophilic attack at sulfur
2-(4-Chlorophenyl)-1-((4-nitrophenyl)sulfonyl)pyrrolidine Very High Acceptor (SO₂, NO₂) Low in nonpolar solvents Nitro group may undergo reduction
N-(4-Chlorophenyl)pyrrolidine-1-carboxamide Moderate Donor/Acceptor (CONH) High in polar solvents Stable under physiological conditions
1-[4-(4-Chlorophenyl)-3-phenyl-2-butenyl]pyrrolidine Low None High in lipids Prone to oxidative degradation
3-[(4-Chlorophenyl)sulfanyl]-pyrrolidine-2,5-dione Moderate Weak acceptor (S) Low in water Sulfanyl group oxidizable to sulfoxide

Research Implications

  • Medicinal Chemistry : Sulfonyl-containing pyrrolidines (e.g., 3-[(4-Chlorophenyl)sulfonyl]pyrrolidine) are promising scaffolds for targeting enzymes or receptors requiring polar interactions. Their nitro analogs (e.g., compound 31e) may serve as prodrugs activated via nitro reduction .
  • Synthetic Utility : Late-stage modifications, such as C–H hydroxylation or methylation, are feasible in sulfonyl-pyrrolidines, enabling diversification of lead compounds .
  • Limitations : Lipophilic analogs (e.g., butenyl derivatives) may face challenges in aqueous solubility, necessitating formulation optimization for biological applications .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.